molecular formula C8H9Cl2NO3S B296776 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide

2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B296776
M. Wt: 270.13 g/mol
InChI Key: NXYVYEAJHFSFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide, also known as DCMMS, is a sulfonamide derivative that has shown promising results in scientific research. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. DCMMS has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide has also been found to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH). These effects suggest that 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide in lab experiments is its high purity. The synthesis method yields a product that is free from impurities, making it suitable for use in various assays and experiments. However, 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide is not fully understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy and safety of 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide in treating different types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide has been found to have neuroprotective effects in animal models, suggesting that it may have potential therapeutic applications in these diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide and to identify its molecular targets. This information could be useful in developing more targeted and effective therapies.

Synthesis Methods

2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide can be synthesized through a multistep reaction process. The first step involves the chlorination of 2,4-dimethoxytoluene to form 2,3-dichloro-4-methoxytoluene. This intermediate is then treated with methylamine and sulfur dioxide to form 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide. The reaction yields a high purity product that can be further purified through recrystallization.

Scientific Research Applications

2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C8H9Cl2NO3S

Molecular Weight

270.13 g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO3S/c1-11-15(12,13)6-4-3-5(14-2)7(9)8(6)10/h3-4,11H,1-2H3

InChI Key

NXYVYEAJHFSFSQ-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

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